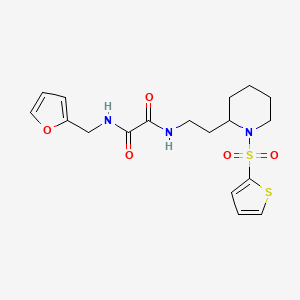
Ácido (2-cloro-5-metilfenil)fosfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C7H8ClO3P It is characterized by the presence of a phosphonic acid group attached to a chlorinated and methylated benzene ring
Aplicaciones Científicas De Investigación
(2-Chloro-5-methylphenyl)phosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylphenyl)phosphonic acid typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride (PCl3) in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid.
Industrial Production Methods
Industrial production methods for (2-Chloro-5-methylphenyl)phosphonic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The phosphonic acid group can be reduced to phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylphosphonic acids.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include phosphine derivatives.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-methylphenyl)phosphonic acid: C7H8ClO3P
(2-Amino-5-methylphenyl)phosphonic acid: C7H10NO3P
(2-Chloro-5-methylphenyl)phosphinic acid: C7H8ClO2P
Uniqueness
(2-Chloro-5-methylphenyl)phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its phosphonic acid group also provides unique reactivity compared to phosphinic acids or other related compounds.
Propiedades
IUPAC Name |
(2-chloro-5-methylphenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATXVBCNRKZPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)

![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)
![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2427024.png)



![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)


